Methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate
CAS No.:
Cat. No.: VC0164224
Molecular Formula: C17H26O2
Molecular Weight: 262.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H26O2 |
|---|---|
| Molecular Weight | 262.4 g/mol |
| IUPAC Name | methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate |
| Standard InChI | InChI=1S/C17H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-16H2,1-2H3/b5-4-,8-7-,11-10-,14-13- |
| Standard InChI Key | GRTBKGOZZPTTEE-GJDCDIHCSA-N |
| Isomeric SMILES | CC/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OC |
| SMILES | CCC=CCC=CCC=CCC=CCCC(=O)OC |
| Canonical SMILES | CCC=CCC=CCC=CCC=CCCC(=O)OC |
Introduction
Chemical Identity and Structure
Basic Chemical Information
Methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate is a lipid compound classified as a methyl ester of a polyunsaturated fatty acid. It has a molecular formula of C17H26O2 and a molecular weight of approximately 262.4 g/mol . The compound features a straight carbon chain with four double bonds, all in the cis (Z) configuration, positioned at carbons 4, 7, 10, and 13. The presence of these multiple double bonds contributes to its biological activity and chemical reactivity.
The structure consists of a methyl ester group (-COOCH3) at one end of the molecule and a terminal methyl group at the other end. Between these terminal groups exists a chain of carbon atoms with the aforementioned four double bonds that give the molecule its characteristic shape and properties.
Chemical Identifiers
Table 1 presents the key chemical identifiers for Methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate:
| Identifier Type | Value |
|---|---|
| CAS Number | 873108-81-7 |
| IUPAC Name | methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate |
| Molecular Formula | C17H26O2 |
| Molecular Weight | 262.39 g/mol |
| InChI | InChI=1S/C17H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h4-5,7-8,10-11,13-14H,3,6,9,12,15-16H2,1-2H3/b5-4-,8-7-,11-10-,14-13- |
| InChIKey | GRTBKGOZZPTTEE-GJDCDIHCSA-N |
Synonyms and Alternative Nomenclature
This compound is known by several synonyms in the scientific literature:
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Methyl 4,7,10,13-hexadecatetraenoate
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4(Z),7(Z),10(Z),13(Z)-Hexadecatetraenoic acid methyl ester
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4,7,10,13-Hexadecatetraenoic acid, methyl ester, (4Z,7Z,10Z,13Z)-
Physical and Chemical Properties
Physical Characteristics
Methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate is a liquid at room temperature . Commercial preparations of this compound typically have a purity greater than 97% and are supplied as solutions . Due to its polyunsaturated nature, the compound requires storage in freezing conditions to prevent oxidation and degradation of the double bonds .
Structural Properties
The four double bonds in the molecule create distinctive bends in the carbon chain due to their cis configuration. This structural feature is critical for its biological functions and interactions with cellular components. The positioning of these double bonds at carbons 4, 7, 10, and 13 follows a pattern of interruption by methylene groups, which is characteristic of many biologically important polyunsaturated fatty acids.
Spectral Characteristics
The compound has distinctive spectral characteristics that are useful for its identification and quantification. According to available data, the GC-MS spectrum shows prominent peaks at m/z values of 79, 91, and 93. These spectral properties provide valuable information for analytical chemists working with this compound.
Natural Sources and Occurrence
Biological Sources
The parent acid of Methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate, (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid, is naturally found in certain algae and aquatic organisms. Specific examples include Daphnia galeata and various Ulva species. This distribution pattern suggests an important role for this fatty acid in aquatic ecosystems.
Environmental Significance
The presence of this compound and its parent acid in marine organisms highlights its ecological significance. It is often found in the lipid profiles of algae and some fish oils, which are recognized sources of omega-3 fatty acids. This association suggests potential nutritional value and places it in the same category as other biologically important fatty acids.
Synthesis and Production
Synthetic Pathways
The synthesis of Methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate typically involves the esterification of the parent acid, (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid, with methanol. This reaction converts the carboxylic acid group to a methyl ester, resulting in the target compound.
The precise synthetic conditions require careful control to maintain the stereochemistry of the double bonds. Since all four double bonds have the Z (cis) configuration, synthetic approaches must ensure this stereochemistry is preserved throughout the synthesis process.
Biological Activities and Functions
Cellular Functions
Methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate serves as a precursor for bioactive lipids such as eicosanoids, which are involved in various physiological processes including inflammation and cell signaling. The polyunsaturated nature of this compound is critical for these biological activities, as the multiple double bonds provide specific recognition sites for enzymes involved in lipid metabolism.
Physiological Effects
Research indicates that polyunsaturated fatty acids like Methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate may exert anti-inflammatory effects by modulating the production of prostaglandins and leukotrienes. These effects highlight the potential medicinal value of this compound and related substances.
Structural Similarity to Bioactive Lipids
The structure of Methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate shows similarities to other biologically important fatty acids, such as docosahexaenoic acid (DHA). This structural resemblance suggests potential functional parallels and may provide insights into its biological role.
Analytical Applications
Research Applications
Methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate is valuable in lipid research due to its polyunsaturated nature. It serves as a reference compound in analytical chemistry, particularly in studies involving fatty acid profiling and metabolism. The specific pattern of unsaturation makes it a useful marker for certain metabolic pathways.
Analytical Methods
The analysis of Methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate typically involves various spectroscopic and chromatographic techniques. Gas chromatography-mass spectrometry (GC-MS) is particularly useful, with the compound showing characteristic fragmentation patterns that aid in its identification. Nuclear magnetic resonance (NMR) spectroscopy can also provide valuable structural information about this compound.
Pharmaceutical and Nutritional Relevance
Anti-inflammatory Properties
The compound's ability to modulate inflammatory processes through its involvement in eicosanoid pathways indicates potential anti-inflammatory applications. This property is shared with many omega-3 fatty acids and represents an area of ongoing research interest.
Research Status and Future Directions
Current Research Focus
Current research on Methyl (4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoate focuses on understanding its precise role in lipid metabolism and exploring its potential applications in various fields. The compound's structural features and biological activities make it an interesting subject for studies related to nutrition, pharmaceuticals, and basic biochemistry.
Future Research Opportunities
Future research opportunities include:
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Detailed investigation of the compound's metabolism in different biological systems
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Exploration of its potential therapeutic applications
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Development of more efficient synthetic routes
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Examination of its role in aquatic ecosystems and food webs
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